BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: Spectral Analysis of CAS 1555-
58-4

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

Propanenitrile, 3,3'"-
Compound Name: o )
(methylimino)bis-
CAS No.: 1555-58-4
Cat. No.: B019500
. J

3,3'-(Methylimino)dipropionitrile

Executive Summary & Chemical Identity

CAS 1555-58-4, chemically known as 3,3'-(Methylimino)dipropionitrile or Bis(2-
cyanoethyl)methylamine, is a tertiary amine featuring two propionitrile arms.[1] It serves as a

specialized intermediate in the synthesis of pharmaceutical precursors, particularly in the
formation of nitrogen-containing heterocycles.

This guide details the spectroscopic "fingerprint" of the molecule, synthesizing data from
Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS)
to provide a self-validating identification protocol.

Chemical Properties Matrix
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Property Data

IUPAC Name 3-[ (2-cyanoethyl)(methyl)amino Jpropanenitrile
Molecular Formula C7H11N3

Molecular Weight 137.18 g/mol

Physical State Pale yellow to colorless oil

Soluble in Chloroform (CDCIsz), Methanol,

Solubility
DMSO

Key Functional Groups Tertiary Amine, Nitrile (Cyano)

Structural Visualization & Logic

To understand the spectral data, one must visualize the symmetry of the molecule. The
molecule possesses Cs symmetry (assuming rapid nitrogen inversion), making the two
propionitrile arms chemically equivalent in solution.

CH3
Singlet (NMR
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Click to download full resolution via product page

Caption: Structural connectivity of CAS 1555-58-4 showing the equivalent propionitrile arms
and the central N-methyl moiety.

Mass Spectrometry (MS) Analysis

Technique: Electron lonization (El), 70 eV.
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The mass spectrum of CAS 1555-58-4 is characterized by a distinct fragmentation pattern
driven by the stability of the tertiary amine cation and alpha-cleavage mechanisms.

Fragmentation Pathway

The molecular ion (M%) is typically weak due to the facile loss of the cyanoethyl side chains.

m/z (Mass-to-

lon Identity Mechanistic Origin  Relative Intensity

Charge)
137 [M]* Molecular lon Weak (<10%)

Loss of cyanomethyl
97 [M - CH2CN]* ) Moderate

radical

Rearrangement/Loss
96 [M - CH2CN - H]* o Moderate

of allyl nitrile

Loss of entire
83 [M - CH2CH2CN]* Base Peak (100%)
cyanoethyl arm

Ethylenimine / )
42 [C2HaN]* o High
Acetonitrile fragment

Interpretation: The base peak at m/z 83 corresponds to the loss of one propionitrile arm (mass
54), leaving the stable cation [CH3-N=CH2]* or a cyclic aziridinium species. This is the
diagnostic peak for N-methyl-N-(cyanoethyl) species.

Infrared Spectroscopy (IR) Analysis
Technique: ATR-FTIR (Attenuated Total Reflectance) or Thin Film (NaCl plates).
The IR spectrum serves as a rapid "Go/No-Go" quality check. The absence of N-H stretching

bands confirms the tertiary amine structure, distinguishing it from its precursor, 3,3'-
iminodipropionitrile (CAS 111-94-4).
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Wavenumber (cm~12)

Vibration Mode

Functional Group
Assignment

Aliphatic C-H stretch

2960 - 2800 v(C-H)

(Methyl/Methylene).

Nitrile stretch. Sharp, medium
2255 - 2245 v(C=N) ) . _ .

intensity.[2] Diagnostic.
1460 - 1440 0(CH2) Methylene scissoring.

Methyl umbrella deformation
1360 - 1340 0(CHs) ,

(on Nitrogen).

C-N single bond stretch
1150 - 1050 v(C-N) ) ) .

(Aliphatic amine).

Absence of broad band at
None V(N-H) 3300-3500 cm~1 confirms

tertiary amine.

Nuclear Magnetic Resonance (NMR) Analysis

Solvent: CDCIs (Deuterated Chloroform) is the standard solvent. Reference: TMS

(Tetramethylsilane) at 0.00 ppm.

'H NMR (Proton) Data

Due to symmetry, the four methylene groups appear as two distinct triplets.

Shift (6 ppm) Multiplicity Integration Assignment Coupling (J)
) N-CH:z (a to
2.85-2.90 Triplet (%) 4H ] J=7.0Hz
amine)
) CH2-CN (a to
2.50 - 2.55 Triplet (1) 4H o J=7.0Hz
nitrile)
, N-CHs (N-
2.35-2.40 Singlet (s) 3H N/A
Methyl)
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Note: The N-CH:z protons are more deshielded (downfield) than the CH2-CN protons due to the
electronegativity of the nitrogen atom compared to the cyano group's inductive effect.

3C NMR (Carhnn) Data

Shift (6 ppm) Carbon Type Assignment
118.5-119.0 Quaternary (C=N) Nitrile Carbon
51.5-52.5 CH:2 N-CHz (a to amine)
41.5-42.0 CHs N-CHs (N-Methyl)
16.5-17.5 CH: CH2-CN (a to nitrile)

Experimental Protocols for Spectral Validation
Protocol A: Sample Preparation for NMR

o Safety: Wear nitrile gloves. CAS 1555-58-4 is a nitrile and may release toxic byproducts if
acidified. Work in a fume hood.

 Dissolution: Weigh approximately 10-15 mg of the oil into a clean vial.
» Solvent Addition: Add 0.6 mL of CDCIs (containing 0.03% TMS).
¢ Mixing: Vortex until the oil is completely dissolved. The solution should be clear.

o Acquisition: Transfer to a 5mm NMR tube. Acquire *H spectrum with at least 16 scans and
13C spectrum with at least 256 scans to ensure signal-to-noise ratio for the quaternary nitrile
carbon.

Protocol B: Sample Preparation for GC-MS

 Dilution: Prepare a 1 mg/mL solution in Methanol or Dichloromethane.
« Injection: Inject 1 pL in split mode (20:1).
e Column: Standard non-polar column (e.g., DB-5ms or HP-5).

e Program: Start at 60°C (hold 1 min), ramp 15°C/min to 250°C.
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o Expectation: The compound should elute as a sharp peak. Look for the base peak at m/z 83.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 3,3-METHYLIMINO-DI-PROPIONITRILE | 1555-58-4 [chemicalbook.com]
e 2. IR Absorption Table [webspectra.chem.ucla.edu]

» To cite this document: BenchChem. [Technical Guide: Spectral Analysis of CAS 1555-58-4].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b019500#cas-1555-58-4-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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